



Application of Capillary Electrophoresis for Sweetener Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and efficient quantification of artificial and natural sweeteners in various matrices, including food products and pharmaceutical formulations, is crucial for quality control, regulatory compliance, and safety assessment. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of sweeteners.[1][2][3][4] Its advantages include high separation efficiency, short analysis times, low consumption of reagents and samples, and versatility in handling a wide range of analytes.[1] This document provides detailed application notes and protocols for the analysis of common sweeteners using different modes of capillary electrophoresis.

Principles of Sweetener Separation by Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. For sweeteners that are neutral or have similar charge-to-size ratios, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. Neutral analytes can partition between the



aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on their hydrophobicity.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of various sweeteners using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Table 1: Quantitative Data for Sweetener Analysis by Capillary Zone Electrophoresis (CZE)

Sweetener	Linear Range (mg/L)	Limit of Detection (LOD) (mg/L)	Limit of Quantitation (LOQ) (mg/L)	Reference
Sucralose	42 - 1000	28	42	_
Aspartame	Not Specified	6.5 μmol/L	Not Specified	_
Cyclamate	Not Specified	5.0 μmol/L	Not Specified	_
Saccharin	Not Specified	4.0 μmol/L	Not Specified	_
Acesulfame-K	Not Specified	3.8 μmol/L	Not Specified	_

Table 2: Quantitative Data for Sweetener Analysis by Micellar Electrokinetic Chromatography (MEKC)

Sweetener	Limit of Detection (μg/g)	Recovery Rate (%)	Reference
Dulcin	10 - 25	~90	
Aspartame	10 - 25	~90	
Saccharin	10 - 25	~90	
Acesulfame-K	10 - 25	~90	_



Experimental Protocols

Protocol 1: Determination of Sucralose in Low-Calorie Soft Drinks by CZE

This protocol is based on the method described by Stroka et al. for the determination of Sucralose.

- 1. Instrumentation:
- Capillary Electrophoresis system with a UV detector.
- Uncoated fused-silica capillary.
- 2. Reagents and Solutions:
- Background Electrolyte (BGE): 3,5-dinitrobenzoic acid buffer at pH 12.1.
- Sucralose standard solutions.
- 0.1 M Sodium Hydroxide (for capillary conditioning).
- · Deionized water.
- 3. Capillary Conditioning:
- Rinse the new capillary with 0.1 M NaOH for 10 minutes.
- Flush with deionized water for 5 minutes.
- Equilibrate with the BGE for 15 minutes.
- Between runs, rinse with BGE for 2 minutes.
- 4. Sample Preparation:
- Degas carbonated beverage samples by ultrasonication.
- No further sample clean-up is typically required for low-calorie soft drinks.



- 5. Electrophoretic Conditions:
- Capillary: Uncoated fused-silica.
- BGE: 3,5-dinitrobenzoic acid buffer, pH 12.1.
- Injection: Hydrodynamic or electrokinetic injection of the sample.
- Applied Voltage: Optimize for best separation and analysis time (e.g., 20-30 kV).
- Detection: Indirect UV absorption.
- Temperature: Maintain at a constant temperature (e.g., 25 °C).
- 6. Data Analysis:
- Identify the Sucralose peak based on its migration time compared to a standard.
- Quantify the concentration using a calibration curve prepared from standard solutions.

Protocol 2: Simultaneous Determination of Sweeteners and Preservatives in Preserved Fruits by MEKC

This protocol is adapted from the method for analyzing sweeteners and preservatives in preserved fruits.

- 1. Instrumentation:
- Capillary Electrophoresis system with a UV detector.
- Uncoated fused-silica capillary (e.g., 57 cm total length).
- 2. Reagents and Solutions:
- Background Electrolyte (BGE): 0.05 M sodium deoxycholate, 0.02 M borate-phosphate buffer (pH 8.6), and 5% acetonitrile.



- Standard solutions of sweeteners (dulcin, aspartame, saccharin, acesulfame-K) and preservatives.
- Methanol.
- Deionized water.
- Solid-Phase Extraction (SPE) cartridges for sample clean-up.
- 3. Capillary Conditioning:
- Flush the capillary sequentially with 1.0 M NaOH, deionized water, and BGE.
- Equilibrate with BGE before the first injection.
- 4. Sample Preparation:
- Homogenize the preserved fruit sample.
- Perform ion-pair extraction using sonication.
- Follow with Solid-Phase Extraction (SPE) for sample clean-up and concentration.
- Elute the analytes and dissolve in the BGE.
- 5. Electrophoretic Conditions:
- Capillary: 57 cm uncoated fused-silica.
- BGE: 0.05 M sodium deoxycholate, 0.02 M borate-phosphate buffer (pH 8.6), and 5% acetonitrile.
- Injection: Pressure or vacuum injection.
- Applied Voltage: Optimize for best separation (e.g., 20 kV).
- Detection: UV detection at 214 nm.
- Temperature: Maintain at a constant temperature.





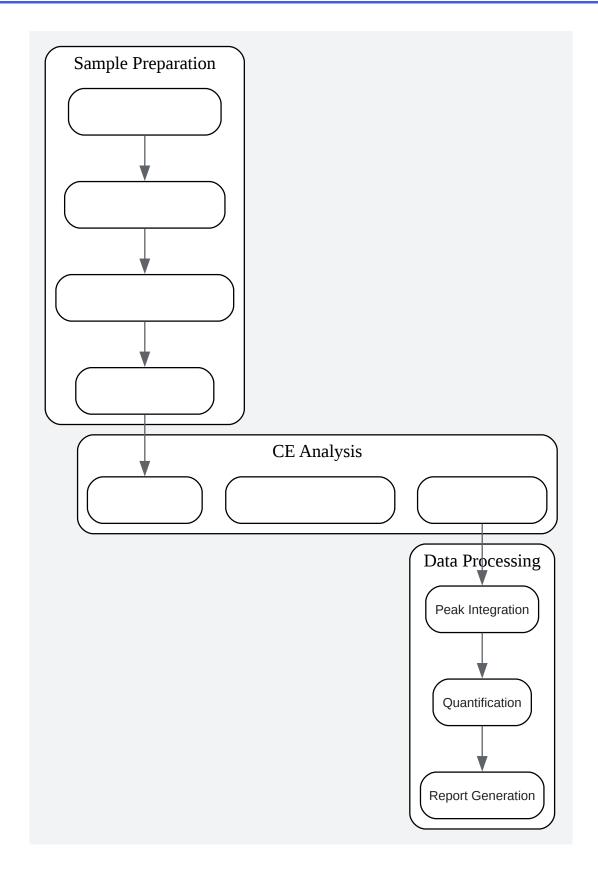


6. Data Analysis:

• Identify and quantify the sweeteners and preservatives based on their migration times and peak areas relative to standards.

Visualizations

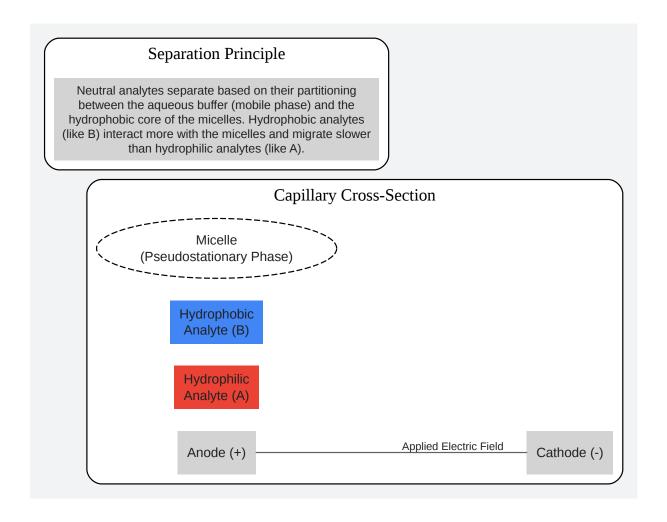




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Caption: Experimental workflow for sweetener analysis by capillary electrophoresis.





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Caption: Principle of Micellar Electrokinetic Chromatography (MEKC).

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